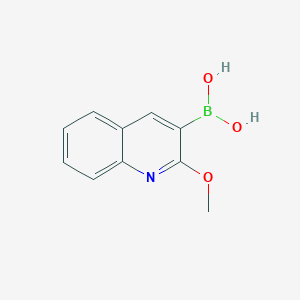

2-Methoxyquinoline-3-boronic acid

説明

Overview of Boronic Acid Chemistry and Applications

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂. wikipedia.org Their importance in modern science cannot be overstated, with applications spanning from organic synthesis to the development of sensors and therapeutic agents. nih.govboronmolecular.com

Historical Context and Significance in C-C Bond Formation

The first synthesis of a boronic acid was reported in 1860 by Edward Frankland. wikipedia.org However, their widespread use in organic synthesis, particularly for the formation of carbon-carbon (C-C) bonds, gained significant momentum with the advent of the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction, first published in 1979, couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orglibretexts.org The discovery was so significant that its developers were awarded the Nobel Prize in Chemistry in 2010. wikipedia.org The Suzuki-Miyaura coupling has become a cornerstone of modern organic synthesis, enabling the construction of complex molecules like polyolefins, styrenes, and substituted biphenyls. wikipedia.org

Reversible Covalent Bonding with Diols

A unique and highly valuable property of boronic acids is their ability to form reversible covalent bonds with diols (compounds containing two hydroxyl groups). nih.govresearchgate.net This interaction leads to the formation of cyclic boronate esters in aqueous media. nih.govacs.org The stability of these boronate esters allows for their use in creating reversible molecular assemblies. researchgate.netacs.org This dynamic covalent chemistry is influenced by factors such as pH and has been harnessed in the development of sensors for saccharides and other biomolecules, as well as in the creation of self-healing materials and drug delivery systems. researchgate.netnsf.gov

Advantages in Organic Synthesis: Mild Conditions, Low Toxicity, and Cost-Effectiveness

Boronic acids offer several advantages that have contributed to their widespread adoption in organic synthesis. They are generally stable, often crystalline solids that are easy to handle and are compatible with a wide range of functional groups. researchgate.netresearchgate.net Many boronic acids are commercially available, and their synthesis is often straightforward. wikipedia.orgorganic-chemistry.org Reactions involving boronic acids, such as the Suzuki-Miyaura coupling, are typically performed under mild conditions. wikipedia.org Furthermore, boronic acids and their byproducts are generally considered to have low toxicity, making them more environmentally friendly compared to other organometallic reagents like those based on tin or zinc. nih.govwikipedia.org

Importance of Quinoline (B57606) Moiety in Medicinal Chemistry and Materials Science

The quinoline scaffold, a fused bicyclic aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govorientjchem.org First isolated from coal tar in 1834, this nitrogen-containing heterocycle is found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. rsc.orgwikipedia.org

Diverse Pharmacological Properties of Quinoline-based Compounds

Quinoline and its derivatives are known to exhibit a wide array of pharmacological properties, including antibacterial, antiviral, anticancer, antimalarial, anti-inflammatory, and antifungal activities. nih.govwisdomlib.orgresearchgate.net The versatility of the quinoline ring allows for the introduction of various substituents, which can modulate its biological effects. nih.gov This has led to the development of numerous drugs containing the quinoline core. rsc.org

Applications in Drug Discovery and Development

The quinoline nucleus serves as a crucial pharmacophore in the design and discovery of new therapeutic agents. nih.govrsc.org Its ability to interact with various biological targets, including enzymes and receptors, has made it a focal point of research in drug development. nih.govnih.gov For instance, certain quinoline-based compounds have shown efficacy in inhibiting tyrosine kinases and tubulin polymerization, which are important targets in cancer therapy. nih.gov The ongoing exploration of quinoline derivatives continues to yield promising candidates for the treatment of a wide range of diseases. orientjchem.orgarabjchem.org

2-Methoxyquinoline-3-boronic acid: A Profile

This compound is an organic compound that integrates the key features of both quinoline and boronic acid functionalities. cymitquimica.com This unique combination suggests its potential as a valuable building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. cymitquimica.com

Physicochemical Properties

The properties of this compound are influenced by both the quinoline ring and the boronic acid group. The methoxy (B1213986) group at the 2-position of the quinoline ring can affect its solubility and reactivity. cymitquimica.com

| Property | Value | Source |

| CAS Number | 886853-93-6 | echemi.comambeed.comlookchem.com |

| Molecular Formula | C₁₀H₁₀BNO₃ | cymitquimica.comechemi.com |

| Molecular Weight | 203.01 g/mol | echemi.com |

| Melting Point | 254 °C | echemi.com |

| Boiling Point | 414.2°C at 760 mmHg | echemi.com |

| Flash Point | 204.3°C | echemi.com |

| Density | 1.29 g/cm³ | echemi.com |

| InChI Key | WLOYLJRUEIVOJC-UHFFFAOYSA-N | echemi.comambeed.com |

Synthesis

The synthesis of quinoline boronic acids can be achieved through various methods. A common approach involves the borylation of a corresponding halo-quinoline. For instance, palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation, are frequently employed. organic-chemistry.orgrsc.org This involves reacting a chloro- or bromo-quinoline with a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂(pin)₂) in the presence of a palladium catalyst and a base. rsc.org Another established method for preparing boronic acids involves the reaction of a Grignard reagent with a trialkyl borate (B1201080). google.com Specifically for 2-methoxyquinolines, a synthetic route can involve the reaction of a 2-chloroquinoline (B121035) derivative with sodium methoxide. google.com

Spectroscopic Data

While detailed spectroscopic data for this compound is not extensively published in the provided search results, general characteristics for similar compounds can be inferred. For example, the ¹H NMR spectrum of a related phenyl boronic acid derivative showed a characteristic signal for the B(OH)₂ protons. nih.gov The infrared (IR) spectrum would be expected to show characteristic bands for B-O and O-H stretching vibrations.

Chemical Reactivity and Applications

The primary application of this compound in research lies in its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. lookchem.comillinois.edu This reaction allows for the formation of a carbon-carbon bond between the quinoline core and another organic moiety, enabling the synthesis of a wide variety of substituted quinoline derivatives. wikipedia.orglibretexts.orgorganic-chemistry.org These derivatives are of interest in pharmaceutical research due to the known biological activities of the quinoline scaffold. lookchem.com The boronic acid functionality also allows for potential applications in areas that utilize its ability to bind with diols, such as in the development of sensors or specialized materials. cymitquimica.com

Rationale for Research on this compound

The scientific inquiry into this compound is propelled by the compound's unique combination of a quinoline framework and a boronic acid functional group. This pairing is not merely an arbitrary conjunction of two chemical entities but a strategic design that unlocks significant potential in synthetic and medicinal chemistry.

Synergistic Potential of Quinoline and Boronic Acid Functionalities

The fusion of a quinoline moiety with a boronic acid group within the same molecule creates a synergistic potential that extends beyond the individual contributions of each component. While the quinoline core often imparts specific biological activities, the boronic acid can act as a pharmacophore itself or as a reactive handle for further molecular elaboration. For instance, research on related borylated quinolines has demonstrated their potential as inhibitors of enzymes like homeodomain interacting protein kinase 2 (HIPK2), suggesting that the boron atom can be crucial for biological function. nih.gov The methoxy group at the 2-position can further modulate the electronic properties and reactivity of the quinoline system. This strategic combination allows for the development of novel compounds where the quinoline unit directs the molecule to a biological target, and the boronic acid contributes to its binding or allows for the attachment of other functionalities to enhance potency or selectivity.

Role as a Versatile Synthetic Intermediate

This compound serves as a highly valuable and versatile intermediate in organic synthesis. beilstein-journals.org Its primary utility lies in its application as a building block for the construction of more complex, substituted quinoline derivatives. The boronic acid functionality at the 3-position provides a reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. illinois.eduechemi.com This enables the straightforward introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at this position, a transformation that might be challenging to achieve through other synthetic routes. The ability to readily form new carbon-carbon bonds at a specific position on the quinoline scaffold makes this compound a powerful tool for the synthesis of targeted molecules, including those with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 886853-93-6 | chemicalbook.comechemi.com |

| Molecular Formula | C10H10BNO3 | chemicalbook.comechemi.com |

| Molecular Weight | 203.01 g/mol | chemicalbook.com |

| Melting Point | 254 °C | chemicalbook.com |

| Boiling Point | 414.2°C at 760 mmHg | chemicalbook.com |

| Density | 1.29 g/cm³ | chemicalbook.com |

| Appearance | Lyophilized powder | chemicalbook.com |

Research Findings on the Synthetic Utility of this compound

The utility of this compound as a synthetic intermediate is highlighted by its successful application in the Suzuki-Miyaura cross-coupling reaction. This reaction provides an efficient pathway for the synthesis of 3-aryl- and 3-heteroaryl-2-methoxyquinolines.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield | Source(s) |

| This compound | Aryl/Heteroaryl Halide | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) | 3-Aryl/Heteroaryl-2-methoxyquinoline | Generally Good to Excellent | nih.govillinois.edu |

| 3,4,5-tribromo-2,6-dimethylpyridine | 2-methoxyphenylboronic acid | Palladium catalyst | Differently substituted 2,6-lutidine derivatives | Varies | illinois.edu |

特性

IUPAC Name |

(2-methoxyquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-15-10-8(11(13)14)6-7-4-2-3-5-9(7)12-10/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOYLJRUEIVOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582950 | |

| Record name | (2-Methoxyquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886853-93-6 | |

| Record name | (2-Methoxyquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyquinoline-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Methoxyquinoline 3 Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds, particularly for the synthesis of biaryls, styrenes, and conjugated dienes. The reaction typically involves the coupling of an organoboron compound, such as 2-Methoxyquinoline-3-boronic acid, with an organic halide or pseudohalide (like a triflate) in the presence of a palladium catalyst and a base.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:

Transmetalation : The next crucial step is transmetalation. The organoboron reagent, in this case, this compound, is activated by a base to form a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex from the previous step. The organic group from the boron compound is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) intermediate.

Reductive Elimination : The final step of the cycle is reductive elimination. The two organic groups attached to the palladium(II) center couple to form the desired new carbon-carbon bond in the final product. This process reduces the palladium back to its Pd(0) catalytic state, allowing it to re-enter the catalytic cycle. The reductive elimination step regenerates the active catalyst, which can then participate in another round of coupling.

This three-step cycle—oxidative addition, transmetalation, and reductive elimination—forms the basis of the Suzuki-Miyaura cross-coupling reaction and is central to the reactivity of this compound with various coupling partners.

This compound is a valuable building block for the synthesis of 3-substituted quinoline (B57606) derivatives, which are important scaffolds in medicinal chemistry. The Suzuki-Miyaura reaction allows for the coupling of this boronic acid with a wide range of aryl and vinyl halides or pseudohalides.

While specific studies exhaustively detailing the scope for this compound are not prevalent, the reactivity of the closely related 3-iodo-4-methoxyquinoline scaffold provides significant insight. In studies involving this similar substrate, palladium-catalyzed coupling with phenylboronic acid proceeds efficiently, demonstrating the viability of forming new C-C bonds at the 3-position of the quinoline ring. The reaction of 2-aryl-4-chloro-3-iodoquinolines with phenylboronic acid using a Pd(PPh₃)₄ catalyst selectively forms the 2,3-diaryl-4-chloroquinoline product, highlighting the preferential reactivity at the C-3 position when a more reactive halide is present unisa.ac.za.

The table below illustrates typical conditions for the Suzuki-Miyaura coupling of a model 3-substituted quinoline derivative with an aryl boronic acid, which serves as a proxy for the expected reactivity of this compound.

| Quinoline Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Aryl-4-chloro-3-iodoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | 2M Na₂CO₃ (aq) | DMF | 2,3-Diaryl-4-chloroquinoline | unisa.ac.za |

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the nature of the leaving group on the aryl or vinyl coupling partner. The reactivity trend is directly related to the bond dissociation energy of the carbon-halogen (C-X) bond, which affects the rate of the oxidative addition step. The generally accepted order of reactivity for halides and pseudohalides is:

I > Br > OTf >> Cl

Aryl and vinyl iodides are the most reactive substrates due to the relatively weak C-I bond, which allows for rapid oxidative addition to the Pd(0) catalyst. Aryl bromides are also highly effective and are very commonly used due to their balance of reactivity and stability. Triflates (OTf) are comparable in reactivity to bromides and serve as excellent substrates, especially when derived from phenols. Aryl chlorides are the least reactive due to the strong C-Cl bond, which makes oxidative addition more difficult. Historically, coupling aryl chlorides was a significant challenge, though the development of advanced catalyst systems has made these reactions more feasible mdpi.com.

The choice of catalyst system is critical for a successful Suzuki-Miyaura cross-coupling reaction. The system is typically composed of a palladium precursor (a source of palladium) and a supporting ligand.

Common palladium precursors include:

Palladium(II) acetate (Pd(OAc)₂)

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Palladium(II) chloride (PdCl₂)

While Pd(PPh₃)₄ can sometimes be used without an additional ligand, most modern Suzuki-Miyaura reactions employ a combination of a simpler palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specifically chosen phosphine (B1218219) ligand. The ligand plays a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the scope of the reaction.

The evolution of the Suzuki-Miyaura reaction has been driven by ligand design. For challenging substrates, such as less reactive aryl chlorides or sterically hindered coupling partners, the use of electron-rich and sterically bulky phosphine ligands is often essential.

Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step, particularly with less reactive electrophiles like aryl chlorides.

Sterically bulky ligands promote the reductive elimination step, leading to faster product formation and catalyst turnover. The steric bulk also helps to create a coordinatively unsaturated, highly reactive monoligated palladium species, which is often the active catalyst.

Prominent examples of such ligands include trialkylphosphines like tri-tert-butylphosphine (P(t-Bu)₃) and dialkylbiaryl phosphines, often referred to as Buchwald ligands (e.g., XPhos, SPhos) pitt.edu. These advanced ligands have significantly expanded the scope of the Suzuki-Miyaura reaction, enabling couplings that were previously difficult or impossible to achieve pitt.eduresearchgate.net.

Achieving low catalyst loading requires a highly active and stable catalyst system. This is typically accomplished by using the aforementioned electron-rich and bulky phosphine ligands, which generate exceptionally active catalysts capable of high turnover numbers pitt.edu. These robust systems can facilitate reactions at catalyst loadings well below 1 mol%, sometimes in the parts-per-million (ppm) range for highly reactive substrates. Such protocols are particularly valuable in large-scale industrial applications where cost and metal contamination are significant concerns.

Role of Base in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. youtube.com The role of the base in this reaction is crucial and multifaceted.

The primary function of the base is to activate the boronic acid. researchgate.net Organoboron compounds are generally covalent in nature and require activation to facilitate transmetalation with the palladium complex. youtube.com The base reacts with the boronic acid to form a more nucleophilic boronate species, such as RB(OH)₃⁻. researchgate.net This boronate is more reactive towards the Pd-halide complex, thus promoting the transfer of the organic group from boron to palladium. researchgate.net

Computational studies, specifically DFT calculations, support the mechanism where the base first reacts with the organoboronic acid. nih.gov The choice of base can also influence the reaction's selectivity, especially when competing boronic acids are present. researchgate.net Weaker bases tend to favor the reaction of the boronic acid with a lower pKa. researchgate.net Common inorganic bases used in Suzuki-Miyaura coupling include carbonates (e.g., sodium carbonate, potassium carbonate, cesium carbonate) and phosphates. youtube.comscispace.com In some cases, fluoride-containing bases like potassium fluoride (B91410) and cesium fluoride are also employed. youtube.com

The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The base plays a direct role in the transmetalation step. Additionally, the formation of boric acid as a byproduct during the reaction can affect the acid-base equilibrium of the medium, which in turn can influence the reaction's selectivity. researchgate.net

Table 1: Common Bases in Suzuki-Miyaura Coupling

| Base Type | Examples | Role |

|---|---|---|

| Carbonates | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates boronic acid to form boronate species. youtube.comscispace.com |

| Phosphates | K₃PO₄ | Activates boronic acid and can be used in anhydrous conditions. researchgate.net |

| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong bases that effectively form boronate species. researchgate.net |

| Fluorides | KF, CsF | Can play multiple roles, including as a base. youtube.comresearchgate.net |

Solvent Effects and Aqueous Reaction Media

The choice of solvent can significantly impact the outcome of a Suzuki-Miyaura coupling reaction, influencing reaction rates, yields, and even selectivity. nih.gov Solvents play a role in dissolving the reactants and catalyst, and they can also participate in the catalytic cycle by stabilizing intermediates. nih.gov

A wide range of organic solvents are used for Suzuki-Miyaura couplings, including toluene, tetrahydrofuran (B95107) (THF), and 1,4-dioxane (B91453). yonedalabs.com The polarity of the solvent can be a critical factor. nih.gov For instance, in the coupling of chloroaryl triflates, polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can induce a switch in selectivity compared to nonpolar solvents. nih.gov This has been attributed to the ability of polar solvents to stabilize anionic transition states during the oxidative addition step. nih.gov However, the effect is not solely dependent on the dielectric constant, as other polar solvents like water and alcohols may not produce the same selectivity switch. nih.gov

Notably, Suzuki-Miyaura reactions can often be performed in aqueous media. libretexts.org The use of water as a solvent or co-solvent is advantageous due to its low cost, non-flammability, and environmental benefits. researchgate.net Organoboronic acids are often soluble in water, making aqueous conditions viable. libretexts.org Reactions in aqueous media can be efficient, particularly when using water-soluble catalysts and ligands. researchgate.net For certain substrates, such as the coupling of 6-halopurines with electron-deficient arylboronic acids and alkenylboronic acids, aqueous conditions in DME have been shown to be necessary for a successful reaction. scispace.com

Table 2: Solvent Effects in Suzuki-Miyaura Coupling

| Solvent Type | Examples | General Effect |

|---|---|---|

| Nonpolar Aprotic | Toluene, Dioxane, THF | Commonly used, solubilizes reactants and catalyst. yonedalabs.com |

| Polar Aprotic | DMF, Acetonitrile, DMSO | Can influence selectivity by stabilizing charged intermediates. nih.gov |

| Protic/Aqueous | Water, Alcohols, Water/Organic Mixtures | Enables "green" chemistry, can be essential for certain substrates. scispace.comlibretexts.orgresearchgate.net |

Scope and Limitations of the Coupling Partner

The Suzuki-Miyaura coupling is known for its broad substrate scope, tolerating a wide range of functional groups on both the organoboron and organohalide coupling partners. nih.gov This versatility has made it a widely used method in organic synthesis. nih.gov

For the organoboron partner, a variety of aryl, heteroaryl, vinyl, and alkyl boronic acids and their esters can be used. yonedalabs.com However, the stability of the boronic acid can be a limiting factor. Some boronic acids, particularly certain heteroarylboronic acids, are prone to decomposition or protodeboronation, which can lead to lower yields. nih.gov To address this, more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates have been developed. These air-stable compounds can release the reactive boronic acid under specific conditions, allowing for more controlled and efficient couplings.

The electrophilic coupling partner is typically an aryl, heteroaryl, vinyl, or alkyl halide (I, Br, Cl) or triflate. libretexts.org The reactivity of the halide generally follows the order I > Br > OTf > Cl. yonedalabs.com While aryl iodides and bromides are highly reactive, the use of more readily available and less expensive aryl chlorides often requires more specialized and highly active catalyst systems. nih.gov Steric hindrance on either coupling partner can also affect the reaction efficiency, sometimes requiring higher temperatures or longer reaction times. beilstein-journals.org Despite its broad scope, the Suzuki-Miyaura reaction may not be suitable for substrates that are sensitive to the basic reaction conditions. libretexts.org

Table 3: Scope of Coupling Partners in Suzuki-Miyaura Reaction

| Coupling Partner | Examples | Key Considerations |

|---|---|---|

| Organoboron Reagent | Arylboronic acids, Heteroarylboronic acids, Vinylboronic acids, Alkylboronic acids, Boronic esters (e.g., MIDA) | Stability (protodeboronation), availability, steric hindrance. nih.gov |

| Electrophile | Aryl/Heteroaryl halides (I, Br, Cl), Triflates, Tosylates | Reactivity of leaving group (I > Br > OTf > Cl), steric hindrance, functional group tolerance. yonedalabs.comnih.gov |

Other Cross-Coupling Reactions Involving Boronic Acids

Beyond the Suzuki-Miyaura reaction, boronic acids are versatile reagents that participate in a variety of other important cross-coupling reactions.

Chan-Lam-Evans Coupling

The Chan-Lam-Evans (CLE) coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an aryl boronic acid and a nucleophile containing an N-H or O-H bond. wikipedia.orgnih.gov This reaction provides a valuable method for the synthesis of aryl amines, ethers, and other related compounds. wikipedia.org

A key advantage of the CLE coupling is that it can be conducted under mild conditions, often at room temperature and open to the air. wikipedia.orgmarmacs.org The reaction is typically promoted by a stoichiometric or catalytic amount of a copper(II) salt, such as copper(II) acetate. organic-chemistry.org Oxygen from the air often serves as the oxidant to regenerate the active copper catalyst. organic-chemistry.org The mechanism is thought to involve the formation of a copper(III)-aryl intermediate, which then undergoes reductive elimination to form the desired C-N or C-O bond. wikipedia.org The scope of the reaction includes a wide range of substrates, such as phenols, anilines, amides, imides, carbamates, and sulfonamides. organic-chemistry.org

Petasis Reaction in Heterocycle Functionalization

The Petasis reaction, or Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid. wikipedia.org This reaction is a powerful tool for the synthesis of substituted amines, including α-amino acids. organic-chemistry.org

The reaction proceeds through the condensation of the amine and carbonyl to form an iminium ion, which is then attacked by the nucleophilic organic group from the boronic acid. organic-chemistry.org When α-hydroxy aldehydes are used, the reaction can proceed with high diastereoselectivity. wikipedia.org The boronic acid is believed to first react with the hydroxyl group, leading to an intramolecular transfer of the organic group. wikipedia.org

The Petasis reaction is particularly useful for the functionalization of heterocycles. nih.gov For example, activated quinolines and isoquinolines can react with boronic acids in the presence of an activating agent like diethyl pyrocarbonate to yield the corresponding dihydroquinolines and dihydroisoquinolines. organic-chemistry.orgresearchgate.net The reaction tolerates a variety of functional groups and can be used to generate diverse molecular scaffolds for applications in medicinal chemistry. nih.gov

Electrophilic Borylation

Electrophilic borylation is a method for the direct introduction of a boryl group onto an aromatic or heteroaromatic ring. This process is a key step in the synthesis of boronic acids and their derivatives, which are then used in subsequent cross-coupling reactions.

While iridium-catalyzed C-H borylation is a common method, electrophilic borylation offers an alternative pathway. acs.org This can be achieved using a borenium-type electrophile. rsc.org For instance, cationic zinc Lewis acids can catalyze the C-H borylation of heteroarenes using hydroboranes like pinacolborane (HBPin). rsc.org The mechanism is proposed to involve the activation of the hydroborane by the Lewis acid to generate a boron electrophile that then reacts with the heteroarene. rsc.org

Another approach to borylation involves the deoxygenative borylation of alcohols or carbonyl compounds. organic-chemistry.org This can be achieved electrochemically, where pinacolborane acts as both an activating agent and the electrophile. organic-chemistry.org This method allows for the conversion of readily available oxygenated substrates into valuable boronic esters under mild conditions. organic-chemistry.org

Derivatization and Functional Group Transformations of the Boronic Acid Moiety

The boronic acid group of this compound is a versatile functional handle that can be readily converted into other functionalities, expanding its synthetic utility. These transformations include the formation of boronate esters and trifluoroborate salts, as well as conversion to a carboxylic acid.

Conversion to Boronate Esters

Boronic acids are in equilibrium with their corresponding boronate esters in the presence of diols. This reaction is a convenient method for the protection of the boronic acid moiety and for modifying its reactivity and physical properties. A common diol used for this purpose is pinacol (B44631) (2,3-dimethyl-2,3-butanediol), which forms a stable five-membered cyclic boronate ester.

The formation of the pinacol ester of this compound can be achieved by reacting it with pinacol, typically in a suitable solvent, with removal of water to drive the equilibrium towards the ester.

Table 1: Representative Conditions for Boronate Ester Formation

| Boronic Acid Substrate | Diol | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound (hypothetical) | Pinacol | Toluene | Reflux with Dean-Stark trap | 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |

| 3-Pyridylboronic acid | Pinacol | Toluene | Reflux with Dean-Stark trap | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine orgsyn.org |

The resulting pinacol boronate ester is generally more stable and less polar than the free boronic acid, making it easier to handle and purify by standard chromatographic techniques. These esters are widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Formation of Trifluoroborate Salts

Arylboronic acids can be readily converted into their corresponding potassium trifluoroborate salts. These salts often exhibit enhanced stability compared to the free boronic acids and are crystalline, easily handled solids. orgsyn.org The conversion is typically achieved by treating the boronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous or methanolic solution. rsc.orgnih.govorganic-chemistry.org

For this compound, the reaction would proceed as follows:

Reaction Scheme: Formation of Potassium 2-Methoxyquinoline-3-trifluoroborate

| Reactant | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | KHF₂ | Methanol/Water | Potassium 2-methoxyquinoline-3-trifluoroborate |

Potassium trifluoroborate salts are competent nucleophiles in palladium-catalyzed cross-coupling reactions and can offer advantages in terms of reactivity and handling. orgsyn.org

Hydrolysis to Carboxylic Acids

While the direct hydrolysis of an aryl boronic acid to a carboxylic acid is not a standard transformation, the boronic acid moiety can be converted to a carboxylic acid under specific oxidative conditions. One reported method involves the hydrolysis of a boronate ester under basic conditions. For instance, a borylated quinoline was successfully converted into the corresponding carboxylic acid using 2 M sodium hydroxide (B78521). rsc.org This suggests that this compound, likely through its boronate ester, can be transformed into 2-methoxyquinoline-3-carboxylic acid.

Table 3: Conditions for Conversion of Boronic Acid Moiety to Carboxylic Acid

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)quinoline-3-carboxylate | 2 M NaOH | Not specified | 4-Hydroxyquinoline-3-carboxylic acid | rsc.org |

Reactivity of the Quinoline Moiety

The quinoline ring system in this compound is susceptible to various chemical transformations, including nucleophilic aromatic substitution and halogenation, which can be followed by further functionalization.

Nucleophilic Aromatic Substitution on Quinoline Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient or contain good leaving groups. The reactivity of the quinoline ring towards nucleophiles is influenced by the position of the substituents. In 2-methoxyquinoline derivatives, the C2 and C4 positions are activated towards nucleophilic attack.

A pertinent example is the synthesis of 2-methoxyquinoline-3-carbaldehyde from 2-chloro-3-quinolinecarboxaldehyde, where a methoxide ion displaces the chloride at the C2 position. nih.gov This demonstrates the susceptibility of the C2 position to nucleophilic substitution, a reaction driven by the electron-withdrawing nature of the quinoline nitrogen.

The presence of the boronic acid group at the C3 position and the methoxy (B1213986) group at the C2 position will influence the regioselectivity of SNAr reactions on a suitably substituted precursor to this compound.

Halogenation and Subsequent Functionalization

The quinoline ring can undergo electrophilic halogenation, and the position of substitution is directed by the existing substituents. For methoxy-substituted quinolines, bromination often occurs at specific positions on the benzene (B151609) ring portion of the quinoline. For instance, the bromination of 8-methoxyquinoline (B1362559) has been studied, providing insights into the directing effects of the methoxy group. acgpubs.org

The existence of (6-bromo-2-methoxyquinolin-3-yl)boronic acid indicates that this compound can be brominated. sigmaaldrich.com This halogenated derivative serves as a valuable intermediate for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents at the C6 position. google.comresearchgate.net

Table 4: Examples of Functionalization of Halogenated Quinolines

| Halogenated Quinoline | Reaction Type | Reagents | Product |

|---|---|---|---|

| 8-Bromo-2,4-dichloro-7-methoxy-quinoline | Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2,4-Dichloro-7-methoxy-8-aryl-quinoline google.com |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-1,2,3,4-tetrahydroquinoline researchgate.net |

Advanced Applications in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Quinolino-Boron-Based Therapeutic Agents

The fusion of a quinoline (B57606) scaffold with a boronic acid group gives rise to a class of compounds with compelling potential in drug discovery. umn.edu The quinoline moiety is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. umn.edunih.govarabjchem.orgglobalresearchonline.net The incorporation of a boronic acid functional group introduces a unique element that can significantly enhance the therapeutic profile of these molecules. nih.govexlibrisgroup.com

Role of Boronic Acids in Drug Design

The integration of boronic acids into drug design has gained considerable momentum, largely due to their distinctive chemical properties and their ability to interact with biological targets in a specific and often reversible manner. exlibrisgroup.comucsf.edu This has led to the development of several successful boronic acid-containing drugs. researchgate.netnih.govnih.gov

Reversible Covalent Binding with Biological Targets (e.g., Enzyme Residues, Diols)

A key attribute of boronic acids is their capacity to form reversible covalent bonds with nucleophilic residues in proteins, such as the hydroxyl groups of serine and threonine, as well as with the diol functionalities present in many biological molecules. nih.govtandfonline.comresearchgate.net This interaction is distinct from the non-covalent interactions that govern the binding of many traditional drugs and the irreversible bonds formed by some covalent inhibitors. nih.gov The reversible nature of this binding can offer a "just-right" balance of potency and duration of action, minimizing the potential for off-target toxicity associated with permanent protein modification. nih.govtandfonline.com The boronic acid moiety in bortezomib, a proteasome inhibitor, for instance, forms a stable complex with the N-terminal threonine hydroxyl group in the proteasome's active site, leading to the inhibition of cancer cell growth. nih.gov

Modulation of Selectivity and Pharmacokinetic Properties

The introduction of a boronic acid group can profoundly influence the selectivity and pharmacokinetic profile of a drug candidate. nih.gov By engaging in specific covalent interactions, boronic acid-containing molecules can achieve higher affinity and selectivity for their intended target over other structurally similar proteins. nih.govresearchgate.net Furthermore, the physicochemical properties conferred by the boronic acid group, such as increased water solubility, can lead to improved pharmacokinetic characteristics. umn.edu However, peptide boronic acids can sometimes exhibit poor pharmacokinetic properties and undergo rapid inactivation in the body. nih.gov Strategies to overcome these limitations, such as incorporating the boronic acid into a more stable heterocyclic ring system like a benzoxaborole, are being actively explored. umn.edu

Exploration of Anticancer Activities of Quinoline Derivatives

Quinoline derivatives have long been recognized for their significant potential as anticancer agents. nih.govarabjchem.orgglobalresearchonline.netnih.gov They exert their antitumor effects through a variety of mechanisms, including the inhibition of key enzymes involved in cancer progression like tyrosine kinases, topoisomerases, and tubulin polymerization. arabjchem.orgglobalresearchonline.netekb.eg The development of quinoline-based compounds that can dually target multiple pathways, such as both EGFR and HER-2, represents a promising strategy for treating solid tumors. rsc.org The combination of a quinoline scaffold with a boronic acid moiety offers a novel approach to developing potent and selective anticancer drugs. researchgate.netmdpi.com

Recent research has focused on the synthesis and evaluation of novel quinoline derivatives with antiproliferative activity. For example, a series of quinoline derivatives were designed as potential anti-proliferative agents against various cancer cell lines, with some compounds showing significant growth inhibitory effects. nih.gov Another study identified novel boronic acid-containing pyrazolo[4,3-f]quinoline compounds as dual inhibitors of CLK and ROCK kinases, demonstrating potent in vitro anticancer activity against renal cancer and leukemia. mdpi.com

Table 1: Examples of Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 6-Bromo-5-nitroquinoline | HT29 (Human colon adenocarcinoma) | Showed greater antiproliferative activity than 5-fluorouracil (B62378) and induced apoptosis. | nih.gov |

| 6,8-diphenylquinoline | C6 (Rat glioblastoma), HeLa (Human cervical cancer), HT29 | Demonstrated significant antiproliferative activity. | nih.gov |

| Compound 13e (a novel quinoline derivative) | PC-3 (Prostate cancer), KG-1 (Acute myelogenous leukemia) | Potent growth inhibitory effects with GI50 values of 2.61/3.56 μM. Caused cell cycle arrest and induced apoptosis. | nih.gov |

| HSD1400 (a boronic acid-containing pyrazolo[4,3-f]quinoline) | Caki-1 (Renal cancer) | Potent inhibition of cell growth with an IC50 of 204 nM. | mdpi.com |

| HSD1791 (a boronic acid-containing pyrazolo[4,3-f]quinoline) | Caki-1 (Renal cancer) | Potent inhibition of cell growth with an IC50 of 309 nM. | mdpi.com |

Evaluation of Antimicrobial Properties

In addition to their anticancer potential, quinoline derivatives have demonstrated a broad spectrum of antimicrobial activity. umn.edubiointerfaceresearch.comresearchgate.net They are effective against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. biointerfaceresearch.comnih.gov The development of new antimicrobial agents is a critical area of research due to the growing threat of antibiotic resistance. researchgate.net

Antibacterial Efficacy Studies

The antibacterial properties of quinoline derivatives have been the subject of numerous studies. nih.govicm.edu.plnih.gov These compounds have shown efficacy against a range of bacterial strains, including multidrug-resistant pathogens like Clostridium difficile. nih.gov The synthesis of quinolino-benzoxaboroles, which combine the quinoline scaffold with a more stable boron-containing ring system, has been explored as a strategy to develop novel antibacterial agents. umn.edu A study on the synthesis and antimicrobial activity of p-quinols, derived from the addition of aryl boronic acids to benzoquinones, revealed that several derivatives exhibited an antimicrobial profile similar to that of commonly used antibiotics against E. coli. icm.edu.pl

Table 2: Antibacterial Activity of Quinoline Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| p-Quinol derivatives | Pathogenic E. coli | Seven derivatives showed antimicrobial activity similar to ciprofloxacin, bleomycin, and cloxacillin. | icm.edu.pl |

| Novel quinoline derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | Showed excellent MIC values (3.12 - 50 µg/mL). | nih.gov |

| Facilely accessible quinoline derivatives | Clostridium difficile | One compound showed a MIC of 1.0 μg/mL, close to that of Vancomycin (MIC = 0.5 μg/mL). | nih.gov |

Antifungal Activity

The quinoline nucleus is a well-established pharmacophore in the development of antimicrobial agents, and its derivatives have shown a broad spectrum of biological activities, including antifungal properties. nih.govresearchgate.netresearchgate.netresearchgate.net The introduction of various substituents onto the quinoline ring can significantly modulate its antifungal potency. nih.govnih.gov

Specifically, methoxy-substituted quinolines have demonstrated notable antifungal effects. For instance, 8-methoxyquinoline (B1362559) has exhibited strong antifungal activity against various fungal species, including Aspergillus flavus, Aspergillus niger, and Trichophyton. researchgate.net This suggests that the methoxy (B1213986) group can contribute favorably to the antifungal profile of quinoline derivatives. The presence of a methoxy group on the phenyl ring of other antifungal compounds, such as certain cinnamic acid derivatives, has also been shown to have a positive effect on their bioactivity against Candida albicans. nih.gov

While direct studies on the antifungal activity of 2-methoxyquinoline-3-boronic acid are not extensively documented, the known antifungal properties of both quinoline and boronic acid derivatives suggest its potential in this area. nih.govnih.gov Boronic acid-containing compounds are known to exhibit a range of biological activities, including antibacterial and antifungal actions. nih.gov The combination of the quinoline scaffold, a methoxy group, and a boronic acid moiety in this compound presents a promising framework for the development of novel antifungal agents. Further research is warranted to fully evaluate its efficacy against various fungal pathogens. nih.govmdpi.com

Development of Homeodomain Interacting Protein Kinase 2 (HIPK2) Inhibitors

Homeodomain Interacting Protein Kinase 2 (HIPK2) has been identified as a critical regulator in several cellular processes, and its inhibition is considered a promising therapeutic strategy for various diseases, including cancer and fibrosis. rsc.orgpatsnap.com Consequently, there is significant interest in developing potent and selective HIPK2 inhibitors. patsnap.comresearchgate.net

The quinoline scaffold has been utilized in the design of various kinase inhibitors. nih.gov More specifically, the development of boron-based therapeutics has gained considerable traction, with boron-containing compounds being explored as inhibitors for a range of enzymes. rsc.org Research has demonstrated that borylated quinolines can serve as precursors for biologically active pharmacophores, including boronic acids, for the development of HIPK2 inhibitors. rsc.orgnih.gov

A recent study detailed a palladium-catalyzed borylation method to introduce a boron moiety at the C-4 position of structurally complex chloroquinolines, including those with methoxy substituents, which were then converted to the corresponding boronic acids. rsc.orgnih.gov This synthetic strategy opens up possibilities for creating a library of quinoline-based boronic acids for screening against HIPK2. The structure-activity relationship (SAR) of a known HIPK2 inhibitor, BT173, suggested that incorporating a boron atom at different positions of the quinoline scaffold could lead to potent HIPK2 inhibitors. nih.gov

While direct evidence of this compound as a HIPK2 inhibitor is yet to be established, its structural components align with the design principles of other boron-based HIPK2 inhibitors. The methoxy group can influence the electronic properties and binding interactions of the molecule within the kinase's active site. mdpi.com The development of specific HIPK2 inhibitors is an active area of research, and compounds like this compound represent a valuable class of molecules for further investigation. frontiersin.orgnih.govnih.gov

Computational Chemistry and Structure-Activity Relationship (SAR) Studies

Computational methods are invaluable tools in modern drug discovery, providing insights into the molecular properties and interactions that govern biological activity. For this compound and its derivatives, molecular docking and quantum chemical calculations are instrumental in understanding their potential as therapeutic agents.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govsamipubco.com For this compound, docking studies can elucidate its potential binding modes within the active sites of target proteins, such as fungal enzymes or HIPK2.

Docking studies on various quinoline derivatives have revealed key interactions that contribute to their biological activity. nih.gov For instance, in the context of antifungal activity, docking can identify interactions with essential fungal enzymes. The presence of a methoxy group can influence these interactions through hydrogen bonding or steric effects. nih.gov Similarly, in the development of HIPK2 inhibitors, molecular modeling can predict how the quinoline scaffold and its substituents, including the methoxy and boronic acid groups, fit into the ATP-binding pocket of the kinase. researchgate.net The boronic acid moiety is of particular interest due to its ability to form reversible covalent bonds with serine or threonine residues in the active sites of some enzymes. nih.gov

DFT Calculations and Quantum Chemical Parameters

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov DFT calculations can provide valuable information about the geometric and electronic properties of this compound, which are crucial for its reactivity and biological activity.

Quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential can be calculated. These parameters help in understanding the molecule's chemical reactivity, kinetic stability, and the nature of intermolecular interactions. nih.gov For example, the HOMO and LUMO energies are related to the molecule's ability to donate and accept electrons, respectively, which is fundamental to its interaction with biological targets.

Influence of Substituent Effects on Reactivity and Biological Activity

The methoxy group is an electron-donating group which can affect the electron density of the quinoline ring system, thereby influencing its reactivity and interaction with biological macromolecules. ontosight.ai Studies on other quinoline derivatives have shown that the presence and position of a methoxy group can have a profound impact on their anticancer and antifungal activities. researchgate.netnih.govnih.gov

The boronic acid group is a versatile functional group in medicinal chemistry. nih.govmdpi.com It can act as a hydrogen bond donor and, in some cases, form reversible covalent bonds with active site residues of enzymes, leading to potent inhibition. nih.gov The interplay between the electron-donating methoxy group and the boronic acid moiety can create a unique electronic and steric profile that may enhance binding affinity and selectivity for specific biological targets. mdpi.com Structure-activity relationship (SAR) studies on quinoline-based inhibitors have often highlighted the importance of specific substitution patterns for optimal activity. nih.govnih.gov

High-Throughput Synthesis and Library Generation for Drug Screening

The ability to rapidly synthesize a diverse range of compounds is crucial for modern drug discovery. unito.itchemrxiv.org this compound serves as a valuable building block for the high-throughput synthesis of compound libraries, which can then be screened for various biological activities.

The quinoline core can be synthesized through various established methods, and the introduction of the methoxy and boronic acid functionalities can be achieved through targeted synthetic routes. researchgate.netchemicalbook.comgoogle.com The boronic acid group, in particular, is amenable to a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov This allows for the facile introduction of a vast array of substituents at the 3-position of the quinoline ring, enabling the generation of large and diverse compound libraries.

High-throughput screening (HTS) of these libraries against biological targets such as fungal strains or kinases like HIPK2 can quickly identify hit compounds with promising activity. nih.gov The modular nature of the synthesis, starting from a common core like this compound, allows for systematic exploration of the chemical space around the quinoline scaffold. This approach accelerates the drug discovery process by efficiently identifying structure-activity relationships and optimizing lead compounds. The development of parallel synthesis techniques further enhances the efficiency of library generation. unito.it

Future Research Directions and Emerging Trends

Catalytic Systems: Development of Novel, More Efficient, and Sustainable Catalysts

The synthesis of quinoline (B57606) boronic acids, including 2-methoxyquinoline-3-boronic acid, heavily relies on catalytic processes. Future research is geared towards creating catalysts that are not only more efficient but also align with the principles of green chemistry. A key trend is the move away from expensive and toxic precious metals towards more sustainable alternatives. acs.orgnih.gov The development of catalysts based on first-row d-block elements like copper, which are less toxic and more abundant, is a significant area of interest. acs.org

Heterogeneous Catalysis and Metal-Free Approaches

Homogeneous catalysts, while effective, often suffer from issues of separation and recycling. The future lies in the development of robust heterogeneous catalysts. Recent studies have demonstrated the use of silica-supported phosphane-iridium systems for the site-selective C-H borylation of quinolines. sciengine.com These solid-supported catalysts can be easily recovered and reused, making the process more economical and environmentally friendly. dntb.gov.uanih.gov Lignin-based materials are also emerging as sustainable supports for metal nanoparticles used in C-C bond-forming reactions. mdpi.comnih.gov

Furthermore, there is a significant push towards entirely metal-free catalytic systems to circumvent the issues of metal contamination in the final products. sciengine.comnih.gov Metal-free C-H borylation of heterocycles is being explored using methods that merge photoredox and hydrogen atom transfer catalysis. acs.org Boron tribromide (BBr₃) has been shown to mediate the selective C–H borylation of certain aromatic systems without the need for a metal catalyst, offering a more economical and straightforward approach. acs.org Brønsted acid catalysis also presents a metal-free alternative for the functionalization of quinoline N-oxides. mdpi.com

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry is rapidly becoming a transformative technology in chemical synthesis, offering superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. mdpi.comresearchgate.net The synthesis of quinolines and their derivatives has been successfully demonstrated using flow reactors, significantly reducing reaction times and improving yields. mdpi.comdurham.ac.uk Automated flow synthesis platforms are being developed for the on-demand production of functionalized heterocycles, which can be readily applied to the synthesis of this compound and its derivatives. durham.ac.uk This technology is particularly advantageous for multi-step syntheses, allowing for the integration of reaction, work-up, and purification steps into a continuous, automated process. durham.ac.ukacs.org

Expanding the Scope of C-B Bond Formation Methodologies

The creation of the carbon-boron (C-B) bond is the cornerstone of synthesizing boronic acids. Research is focused on developing more versatile and selective methods for this transformation.

Regioselective and Stereoselective Borylation Reactions

Controlling where the boryl group is introduced on the quinoline ring (regioselectivity) is a major challenge. mdpi.com The regioselectivity of iridium-catalyzed C-H activation is often dominated by steric factors, but electronic effects also play a crucial role, especially in heteroarenes like quinoline. nih.gov By using specific directing groups or choosing appropriate ligands, chemists can steer the borylation to a desired position, such as the C8 or C2 positions of the quinoline core. sciengine.commdpi.com

Furthermore, achieving stereoselectivity—controlling the three-dimensional arrangement of atoms—is a key frontier. Enantioselective C-H borylation of aromatic compounds has been achieved using iridium catalysts with chiral quinolinyl oxazoline (B21484) ligands, opening the door to synthesizing chiral quinoline boronic acids. escholarship.org The development of methods for the site- and stereoselective C(sp³)–H borylation of cyclic compounds also represents a significant advance. nih.gov

Advanced Applications in Materials Science and Chemical Sensing

The unique electronic properties of organoboron compounds make them highly attractive for applications in materials science and the development of chemical sensors. rsc.orgwikipedia.orgnumberanalytics.com

The introduction of boron atoms into polycyclic aromatic hydrocarbons can shift their fluorescence into the desirable blue spectral range and improve electron transport capabilities, making them suitable for use in organic light-emitting diodes (OLEDs). innovations-report.com This suggests a potential application for this compound derivatives in the development of novel organic electronic materials. researchgate.net

In the realm of chemical sensing, boronic acids are well-known for their ability to bind with diols, a property that has been extensively used to create sensors for carbohydrates, glycoproteins, and other biologically relevant molecules. nih.govmdpi.comrsc.orgsigmaaldrich.comnih.gov Boronic acid-based fluorescent sensors have been developed for the detection of metal ions like Fe³⁺, reactive oxygen species, and for visualizing tumor cells. nih.govrsc.org The quinoline moiety itself is a known fluorophore, and combining it with a boronic acid group, as in this compound, creates a scaffold with inherent potential for developing novel fluorescent sensors. rsc.orgcymitquimica.com These sensors can be integrated into various platforms, including nanoparticles and hydrogels, for diverse bioanalytical applications. nih.govmdpi.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The complexity of chemical reactions, particularly in predicting outcomes like regioselectivity, presents a significant challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to address this. catalysis.blogcatalysis.blogresearchgate.netacs.orgumich.edu

ML models are being developed to predict the regioselectivity of C-H borylation reactions. cam.ac.ukacs.orgrsc.org By training algorithms on large datasets of known reactions, it is possible to create models that can predict the most likely site of borylation on a complex molecule like 2-methoxyquinoline. cam.ac.ukacs.org These predictive models can significantly reduce the amount of trial-and-error experimentation required. For instance, language models, treating reactions as a translation task, and graph neural networks have been successfully applied to predict borylation outcomes. cam.ac.ukacs.org

Beyond prediction, ML is also being used for catalyst design. catalysis.blogumich.edu Algorithms can identify patterns in catalyst performance data to suggest novel catalyst structures with improved activity and selectivity. researchgate.netchemrxiv.org This data-driven approach, combining computational calculations with experimental data, can accelerate the discovery of the next generation of catalysts for the synthesis of this compound and other valuable compounds. researchgate.netchemrxiv.org

Q & A

Q. What are the critical storage conditions for maintaining the stability of 2-Methoxyquinoline-3-boronic acid?

To ensure stability, store the compound in a cool, dry environment (0–6°C) under inert conditions (e.g., nitrogen atmosphere). Boronic acids are sensitive to moisture and oxidation, which can lead to hydrolysis or decomposition. Use airtight containers and minimize exposure to light .

Q. Which spectroscopic methods are recommended for characterizing the purity and structure of this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to confirm structural integrity and boron environment.

- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>97% as per supplier specifications).

- Mass Spectrometry (MS) for molecular weight verification.

- Elemental Analysis to validate empirical composition .

Q. What synthetic routes are commonly used to prepare this compound?

While specific protocols are proprietary, general methods for aryl boronic acids include:

- Miyaura Borylation : Palladium-catalyzed cross-coupling of halogenated quinoline derivatives with bis(pinacolato)diboron.

- Direct Functionalization : Lithiation of 2-methoxyquinoline followed by reaction with trialkyl borates. Optimize reaction conditions (e.g., temperature, catalyst loading) based on analogous boronic acid syntheses .

Advanced Research Questions

Q. How does the quinoline moiety influence the reactivity of this compound in Suzuki-Miyaura couplings compared to simpler aryl boronic acids?

The quinoline ring introduces steric hindrance and electron-withdrawing effects, which may slow transmetallation steps but enhance regioselectivity. To address this:

Q. What strategies enable the use of this compound in glucose-responsive hydrogels, and what challenges exist in optimizing binding kinetics?

The compound’s boronic acid group can reversibly bind diols (e.g., glucose), enabling dynamic hydrogel networks. Key considerations:

- pH Sensitivity : The methoxy group modulates pKa, affecting binding at physiological pH (7.4).

- Cross-Linking Density : Adjust the ratio of boronic acid to polymer backbone to balance swelling and mechanical strength.

- Competitive Binding : Characterize interference from biological polyols (e.g., fructose) via fluorescence quenching assays .

Q. How can researchers resolve contradictions in reported binding affinities of this compound toward diols or anions?

Discrepancies may arise from solvent polarity, pH, or competing interactions. Methodological approaches include:

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics under controlled conditions.

- Computational Modeling : Use DFT to predict electronic effects of the quinoline ring on boron Lewis acidity.

- Comparative Studies : Benchmark against structurally similar boronic acids (e.g., 3-methoxyphenylboronic acid) to isolate substituent effects .

Q. What role does this compound play in multicomponent dynamic covalent assembly for chemosensor design?

The compound’s planar quinoline structure facilitates π-π stacking, enabling self-assembly with fluorophores or metal ions. For example:

- Combine with anthracene derivatives for ratiometric glucose sensing.

- Integrate into metal-organic frameworks (MOFs) for enhanced selectivity toward catecholamines. Validate performance via fluorescence lifetime imaging (FLIM) in cellular models .

Methodological Notes

- Contradiction Analysis : When conflicting data arise (e.g., catalytic efficiency in cross-couplings), systematically vary parameters (solvent, temperature, catalyst) and employ statistical tools (ANOVA) to identify significant variables.

- Safety Protocols : Adhere to GHS guidelines (H315, H319, H335) for handling irritants; use fume hoods and personal protective equipment (PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。